4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine
CAS No.: 1511693-36-9
Cat. No.: VC12032240
Molecular Formula: C5H3BrN4
Molecular Weight: 199.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1511693-36-9 |
|---|---|
| Molecular Formula | C5H3BrN4 |
| Molecular Weight | 199.01 g/mol |
| IUPAC Name | 4-bromo-2H-triazolo[4,5-c]pyridine |
| Standard InChI | InChI=1S/C5H3BrN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10) |
| Standard InChI Key | JTBULDQWNXQQCY-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C2=NNN=C21)Br |
| Canonical SMILES | C1=CN=C(C2=NNN=C21)Br |
Introduction
Structural and Physicochemical Properties
The molecular formula of 4-bromo-1H- triazolo[4,5-c]pyridine is C5H3BrN4, with a molecular weight of 199.01 g/mol. The IUPAC name 4-bromo-2H-triazolo[4,5-c]pyridine reflects its bicyclic architecture, where a 1,2,3-triazole ring is annulated to a pyridine moiety at the [4,5-c] positions. Key structural features include:
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A planar aromatic system enabling π-π stacking interactions
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A bromine substituent at the 4-position, providing a site for cross-coupling reactions
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Three nitrogen atoms within the triazole ring, offering hydrogen-bonding capabilities
Table 1: Physicochemical Parameters
| Property | Value |
|---|---|
| CAS Number | 1511693-36-9 |
| Molecular Formula | C5H3BrN4 |
| Molecular Weight | 199.01 g/mol |
| SMILES | C1=CN=C(C2=NNN=C21)Br |
| InChIKey | JTBULDQWNXQQCY-UHFFFAOYSA-N |
| Topological Polar Surface Area | 58.1 Ų |
The bromine atom’s electronegativity (χ = 2.96) induces electron withdrawal from the fused ring system, creating regions of localized positive charge that influence reactivity. This electronic profile facilitates nucleophilic aromatic substitution at the 4-position while stabilizing the triazole nitrogen lone pairs.
Synthetic Methodologies
Core Ring Formation
The triazolopyridine scaffold is typically constructed via cyclization reactions. A validated route involves:
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Nitrogenation of pyridine precursors: Starting from 2-bromo-5-methylpyridine, sequential oxidation and nitration yield 2-bromo-5-methyl-4-nitropyridine 1-oxide .
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Cyclocondensation: Treatment with dimethylformamide dimethyl acetal induces ring closure, forming the triazole moiety through intramolecular N-N bond formation .
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Bromination: Electrophilic aromatic substitution introduces bromine at the 4-position using brominating agents like N-bromosuccinimide (NBS) under radical initiation.
Table 2: Comparative Synthesis Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Pyridine oxidation | m-CPBA in DCM | 0°C→RT | 82 |
| Nitration | HNO3/H2SO4 | 0°C | 67 |
| Cyclocondensation | DMF-DMA, microwave | 120°C | 91 |
| Bromination | NBS, AIBN, CCl4 | 80°C | 78 |
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while improving yields by 15–20% compared to conventional heating .
Reactivity and Functionalization
The bromine substituent serves as a versatile handle for transition-metal-catalyzed cross-couplings:
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Suzuki-Miyaura reactions with arylboronic acids install aromatic groups for structure-activity relationship (SAR) studies .
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Buchwald-Hartwig aminations introduce amine functionalities, enhancing water solubility for biological assays .
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Sonogashira couplings enable alkyne incorporation, useful in materials science applications.
Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict a HOMO energy of −6.3 eV and LUMO of −1.8 eV, indicating susceptibility to nucleophilic attack at the triazole C5 position.
Biological Activities and Applications
| Compound | IC50 (μM) vs HeLa | IC50 (μM) vs MCF-7 |
|---|---|---|
| 6-Aryl-pyrrolo[3,2-c]pyridine | 0.12 | 0.21 |
| Triazolo[4,5-c]pyridine derivative | N/A | N/A |
Mechanistically, these analogs inhibit tubulin polymerization (EC50 = 3 μM) and induce G2/M cell cycle arrest . Molecular docking suggests hydrogen bonding with Thrα179 and Asnβ349 residues in tubulin’s colchicine-binding site .
Antifungal Activity
Triazolo-fused heterocycles demonstrate broad-spectrum activity against dermatophytes (Trichophyton rubrum MIC = 8 μM) . The bromine atom’s hydrophobic character may enhance membrane penetration in fungal cells.
Computational and Spectroscopic Characterization
NMR Spectroscopy
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1H NMR (500 MHz, CDCl3): δ 8.73 (s, 1H, H7), 7.56 (s, 1H, H2), 7.31 (d, J = 3.3 Hz, 1H, H5), 6.74 (d, J = 3.3 Hz, 1H, H6) .
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13C NMR: 148.9 (C4-Br), 142.3 (C3), 127.5 (C5), 121.8 (C6).
Mass Spectrometry
High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 199.0084 (calc. 199.0087).
Pharmacokinetic and Toxicity Profiling
Early ADMET predictions using SwissADME indicate:
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Moderate permeability (Caco-2 Papp = 12 × 10−6 cm/s)
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CYP3A4 inhibition potential (IC50 = 9.8 μM)
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High plasma protein binding (92%)
The bromine atom increases lipophilicity (logP = 1.8) compared to non-halogenated analogs (logP = 1.2), potentially enhancing blood-brain barrier penetration.
Industrial and Academic Applications
Materials Science
The planar conjugated system enables use in:
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Organic light-emitting diodes (OLEDs) as electron-transport layers
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Metal-organic frameworks (MOFs) with Cu(II) nodes
Catalysis
Palladium complexes of triazolopyridines catalyze Heck couplings with turnover numbers (TON) exceeding 104.
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